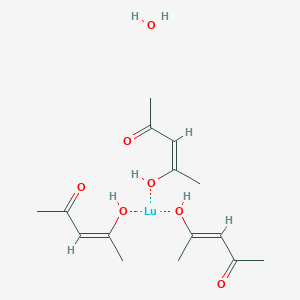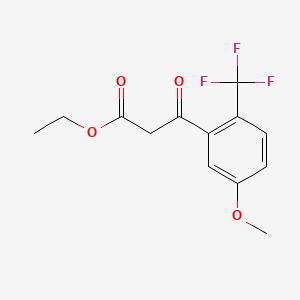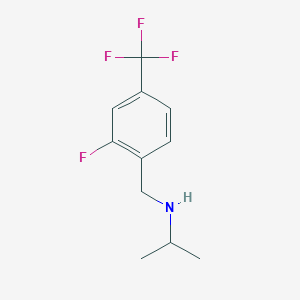
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Hydrolysis: 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid and ethanol.
Reduction: Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biochemical pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a different position of the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-(5-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate: The bromo substituent can lead to different chemical and biological properties compared to the chloro substituent.
Ethyl 3-(5-chloro-2-(difluoromethyl)phenyl)-3-oxopropanoate: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s stability and reactivity.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 3-[5-chloro-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(13)3-4-9(8)12(14,15)16/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHIDSSNAINOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B8218145.png)

![(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid](/img/structure/B8218153.png)
![(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8218158.png)

![Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B8218176.png)
![7-Oxaspiro[3.5]nonane-2-carbaldehyde](/img/structure/B8218191.png)
![2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8218192.png)


![7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8218209.png)



